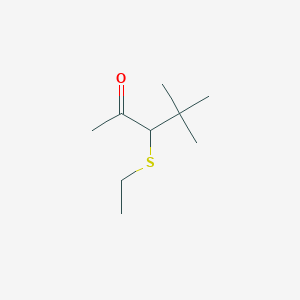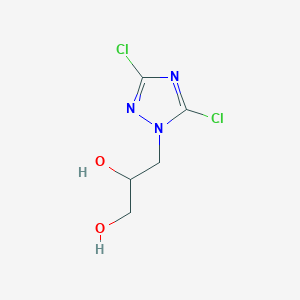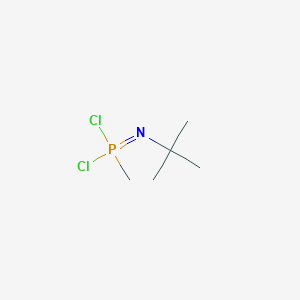
N~2~,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide is a chemical compound belonging to the pyridine-2,6-dicarboxamide family. This compound is characterized by the presence of three methyl groups attached to the pyridine ring and two thioamide groups at the 2 and 6 positions. It is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid and amino derivatives of thiadiazoles . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioamide groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
N~2~,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism by which N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide exerts its effects involves its ability to coordinate with metal ions. The thioamide groups can donate electron pairs to metal centers, forming stable complexes. These complexes can mimic the active sites of metalloenzymes, allowing researchers to study enzyme mechanisms and develop new catalysts .
Vergleich Mit ähnlichen Verbindungen
- Pyridine-2,6-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
- 2,6-Bis(pyridine-2-carboxamido)pyridine
Comparison: N2,N~6~,4-Trimethylpyridine-2,6-dicarbothioamide is unique due to the presence of three methyl groups, which can influence its steric and electronic properties. This makes it distinct from other pyridine-2,6-dicarboxamide derivatives, which may lack these methyl groups and therefore exhibit different reactivity and coordination behavior .
Eigenschaften
CAS-Nummer |
61462-76-8 |
|---|---|
Molekularformel |
C10H13N3S2 |
Molekulargewicht |
239.4 g/mol |
IUPAC-Name |
2-N,6-N,4-trimethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C10H13N3S2/c1-6-4-7(9(14)11-2)13-8(5-6)10(15)12-3/h4-5H,1-3H3,(H,11,14)(H,12,15) |
InChI-Schlüssel |
XHUOPZODBQMXJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C(=S)NC)C(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


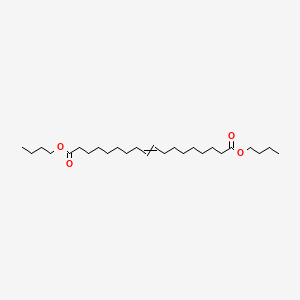
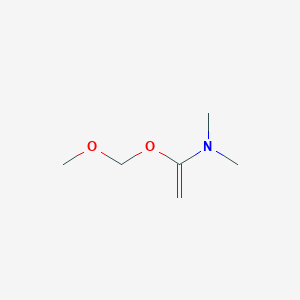
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)

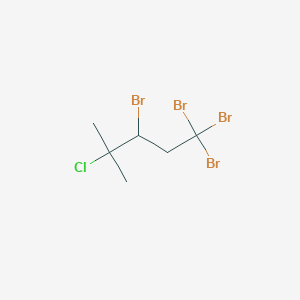

![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)


